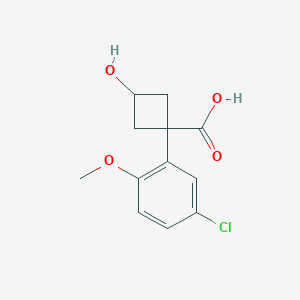
1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene is an aromatic compound with the molecular formula C12H7ClF2. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical synthesis processes and has applications in different fields of scientific research.
准备方法
The synthesis of 1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol.
Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of reagents and conditions can vary depending on the desired scale and application of the compound.
化学反应分析
1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using lithium aluminum hydride to form the corresponding hydrocarbon.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for synthesizing this compound. This reaction forms carbon-carbon bonds and is widely used in organic synthesis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives.
科学研究应用
1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated nature makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Industry: It is used in the production of liquid crystals and other advanced materials. Its unique chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various catalytic processes. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of the compound in different reactions.
In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can affect the compound’s binding affinity and activity.
相似化合物的比较
1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-3-fluorobenzene: This compound has a similar structure but lacks the additional fluorine atom on the phenyl ring. It is used in similar applications but may exhibit different reactivity and properties.
1-Bromo-3-fluorobenzene: This compound has a bromine atom instead of chlorine. Bromine is larger and more polarizable than chlorine, which can affect the compound’s reactivity and applications.
1-Chloro-2-fluoro-3-nitrobenzene: This compound contains a nitro group, which significantly alters its chemical properties and reactivity. It is used in different applications compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and applications.
属性
分子式 |
C12H7ClF2 |
|---|---|
分子量 |
224.63 g/mol |
IUPAC 名称 |
1-chloro-3-fluoro-2-(3-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7ClF2/c13-10-5-2-6-11(15)12(10)8-3-1-4-9(14)7-8/h1-7H |
InChI 键 |
VDVJGISCOXRKTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC=C2Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


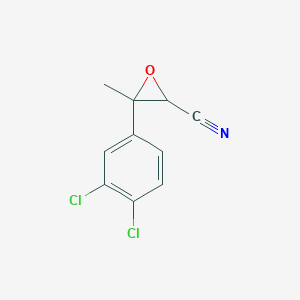
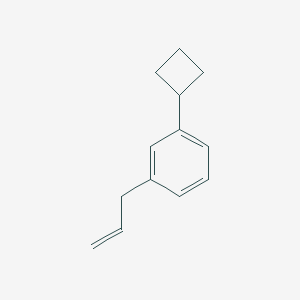
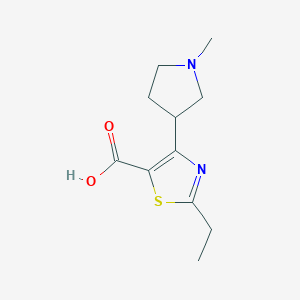
![7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13184233.png)
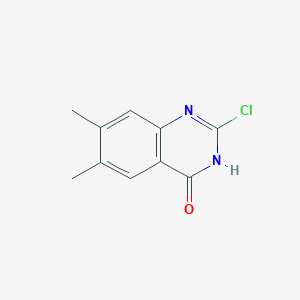

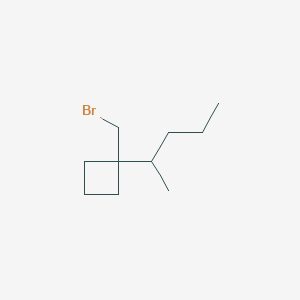
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184263.png)
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)

![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)
![2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine](/img/structure/B13184281.png)

